GSK837149A

Description

Properties

IUPAC Name |

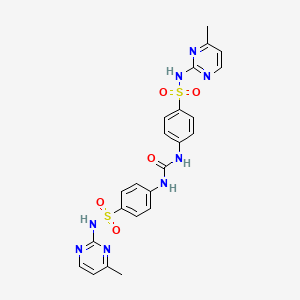

1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O5S2/c1-15-11-13-24-21(26-15)30-37(33,34)19-7-3-17(4-8-19)28-23(32)29-18-5-9-20(10-6-18)38(35,36)31-22-25-14-12-16(2)27-22/h3-14H,1-2H3,(H,24,26,30)(H,25,27,31)(H2,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSINKZJTTORDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13616-29-0 | |

| Record name | GSK837149A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of GSK837149A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FAS), a key enzyme in de novo lipogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, binding site, and effects on cellular fatty acid synthesis. The information presented is collated from pivotal preclinical studies to support further research and development of FAS inhibitors.

Core Mechanism of Action: Targeting the β-Ketoacyl Reductase Domain

This compound exerts its inhibitory effect by specifically targeting the β-ketoacyl reductase (KR) domain of the multifunctional human fatty acid synthase enzyme.[1][2] FAS catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA, a process crucial for various cellular functions, including membrane biosynthesis and energy storage. The KR domain is responsible for the NADPH-dependent reduction of the β-ketoacyl group attached to the acyl carrier protein (ACP) during the fatty acid elongation cycle. By inhibiting this critical reductive step, this compound effectively halts the entire fatty acid synthesis pathway.

The inhibition by this compound is reversible, meaning it does not form a permanent covalent bond with the enzyme.[1][2] This characteristic is important for its potential as a therapeutic agent.

Quantitative Inhibitory Profile

The potency and specificity of this compound have been quantified through rigorous enzymatic assays. A summary of its key inhibitory parameters is presented below.

| Parameter | Value | Substrate Conditions | Enzyme Source | Reference |

| Ki | ~30 nM | Varied NADPH and acetoacetyl-CoA | Human FAS | [1][2] |

| Inhibition Type vs. NADPH | Competitive | Fixed acetoacetyl-CoA | Human FAS | [3] |

| Inhibition Type vs. Acetoacetyl-CoA | Non-competitive | Fixed NADPH | Human FAS | [3] |

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key experiments to elucidate the mechanism of action of this compound.

Fatty Acid Synthase (FAS) Inhibition Assay

This assay measures the overall inhibitory activity of this compound on human FAS.

-

Principle: The activity of FAS is monitored by measuring the rate of NADPH oxidation at 340 nm, which is a direct measure of the fatty acid synthesis process.

-

Reagents:

-

Purified human fatty acid synthase

-

NADPH

-

Acetyl-CoA

-

Malonyl-CoA

-

This compound (or other test compounds)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and dithiothreitol)

-

-

Procedure:

-

A reaction mixture containing all components except malonyl-CoA is prepared in a UV-transparent microplate.

-

The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by the addition of malonyl-CoA.

-

The decrease in absorbance at 340 nm is monitored spectrophotometrically over time.

-

The rate of NADPH oxidation is calculated from the linear portion of the reaction curve.

-

The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

-

Determination of Inhibition Constant (Ki)

The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, is a measure of the inhibitor's potency.

-

Principle: The Ki is determined by measuring the initial reaction rates at various concentrations of both the substrate (NADPH or acetoacetyl-CoA) and the inhibitor (this compound). The data is then fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten) to determine the Ki.

-

Procedure:

-

A series of FAS inhibition assays are performed as described in section 3.1.

-

For determining the inhibition mechanism with respect to NADPH, the concentration of NADPH is varied while the concentration of acetoacetyl-CoA is kept constant at a saturating level. This is repeated for several fixed concentrations of this compound.

-

For determining the inhibition mechanism with respect to acetoacetyl-CoA, the concentration of acetoacetyl-CoA is varied while the concentration of NADPH is kept constant. This is also repeated for several fixed concentrations of this compound.

-

The initial reaction velocities are plotted against the substrate concentrations (e.g., in a Lineweaver-Burk or Dixon plot) to determine the type of inhibition and to calculate the Ki value.

-

Cellular Fatty Acid Synthesis Assay

This assay assesses the ability of this compound to inhibit de novo fatty acid synthesis in a cellular context.

-

Principle: The rate of fatty acid synthesis in cultured cells is measured by the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the cellular lipid fraction.

-

Reagents:

-

Cultured cells (e.g., cancer cell lines known to have high rates of lipogenesis)

-

Cell culture medium

-

[¹⁴C]-acetate

-

This compound

-

Scintillation cocktail

-

-

Procedure:

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are then treated with various concentrations of this compound for a specified period.

-

[¹⁴C]-acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized fatty acids.

-

The cells are washed to remove unincorporated [¹⁴C]-acetate.

-

The cells are lysed, and the total lipids are extracted.

-

The radioactivity in the lipid extract is measured using a scintillation counter.

-

The inhibition of fatty acid synthesis is calculated by comparing the radioactivity in treated versus untreated cells.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of this compound's mechanism of action.

References

An In-depth Technical Guide to GSK837149A: A Potent Inhibitor of Fatty Acid Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various cancers and metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its effects on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on FASN-targeted therapies.

Introduction to Fatty Acid Synthase (FASN) and its Role in Disease

Fatty acid synthase is a multifunctional enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal tissues, FASN expression is generally low, as dietary fats are the primary source of fatty acids. However, in many pathological conditions, including numerous cancers and metabolic disorders, FASN is significantly upregulated. This increased FASN activity provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules, thereby supporting rapid proliferation and survival. The dependence of cancer cells on de novo lipogenesis makes FASN an attractive target for therapeutic intervention.

This compound: A Selective FASN Inhibitor

This compound is a synthetic, reversible inhibitor of human FASN. It belongs to a class of symmetrical structures containing a bisulfonamide urea moiety.[1]

Mechanism of Action

This compound specifically targets the β-ketoacyl reductase (KR) domain of the FASN enzyme.[1][2] The KR domain is responsible for the reduction of the β-ketoacyl group to a β-hydroxyacyl group during the fatty acid elongation cycle. By inhibiting this critical step, this compound effectively blocks the entire fatty acid synthesis pathway.

Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor with respect to the substrate acetoacetyl-CoA.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters defining the inhibitory activity of this compound against human FASN.

| Parameter | Value | Reference |

| Ki | ~30 nM | [1][2] |

| pIC50 | 7.8 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other FASN inhibitors.

FASN Inhibition Assay: NADPH Depletion Method

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the FASN-catalyzed reaction.

Materials:

-

Purified human FASN enzyme

-

This compound or other FASN inhibitors

-

Assay buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, and malonyl-CoA.

-

Add the FASN inhibitor (e.g., this compound) at various concentrations to the wells of the microplate.

-

Add the purified FASN enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding NADPH to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 10-20 minutes).

-

Calculate the rate of NADPH consumption for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell Viability Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

This compound or other FASN inhibitors

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the FASN inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Fatty Acid Synthase (FASN) Signaling Pathway

The inhibition of FASN by this compound has significant downstream effects on cellular signaling pathways that are critical for cancer cell growth and survival.

Caption: FASN Signaling and Inhibition by this compound.

Experimental Workflow for Evaluating FASN Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of a FASN inhibitor like this compound.

Caption: Preclinical Evaluation Workflow for FASN Inhibitors.

Downstream Signaling Effects of FASN Inhibition

Inhibition of FASN by this compound leads to a cascade of downstream effects on critical cellular signaling pathways:

-

PI3K/Akt/mTOR Pathway: FASN-produced lipids are implicated in the activation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. By depleting the pool of these lipids, FASN inhibition can lead to the downregulation of this pro-survival pathway.

-

AMP-activated Protein Kinase (AMPK) Pathway: FASN inhibition can lead to an increase in the cellular AMP/ATP ratio, which in turn activates AMPK. Activated AMPK is a key energy sensor that promotes catabolic pathways to generate ATP and inhibits anabolic processes, including cell growth and proliferation, often by inhibiting the mTOR pathway.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics targeting FASN. Its well-defined mechanism of action and potent inhibitory activity make it an ideal candidate for further investigation in preclinical models of cancer and metabolic diseases. This technical guide provides a solid foundation of data and protocols to aid researchers in their efforts to explore the full therapeutic potential of FASN inhibition. Further studies are warranted to determine the in vivo efficacy and safety profile of this compound and its analogs.

References

GSK837149A: A Technical Guide to a Potent β-Ketoacyl Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK837149A is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (FASN).[1][2] As a key enzyme in the de novo biosynthesis of fatty acids, FASN is a critical component of cellular metabolism and has emerged as a significant target in various therapeutic areas, including oncology and metabolic diseases. This compound serves as a valuable chemical probe for studying the intricate mechanisms of fatty acid synthesis and for the development of novel FASN-targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its characterization.

Physicochemical Properties and Structure

This compound is a symmetrical molecule featuring a bisulfonamide urea core structure.[1] Its structure was elucidated and confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies.[1]

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₂N₈O₅S₂ | [2] |

| Molecular Weight | 554.6 g/mol | [2] |

| CAS Number | 13616-29-0 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | [2] |

| SMILES | CC1=CC=NC(NS(C2=CC=C(NC(NC3=CC=C(S(NC4=NC=CC(C)=N4)(=O)=O)C=C3)=O)C=C2)(=O)=O)=N1 | [2] |

| InChI Key | RSINKZJTTORDAJ-UHFFFAOYSA-N | [2] |

Mechanism of Action and Biological Activity

This compound exerts its inhibitory effect by specifically targeting the β-ketoacyl reductase (KR) catalytic domain of the multifunctional human FASN enzyme.[3] The KR domain is responsible for the NADPH-dependent reduction of the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP, a crucial step in the fatty acid elongation cycle.

The inhibition by this compound is reversible and exhibits competitive kinetics with respect to the cofactor NADPH, and non-competitive kinetics with respect to the substrate acetoacetyl-CoA.[3] This suggests that this compound binds to the NADPH binding site or a closely related site on the KR domain, thereby preventing the binding of NADPH and halting the reduction reaction. Initial studies have indicated that this compound has limited cell permeability, positioning it primarily as a tool compound for in vitro investigations.[1]

Signaling Pathway

Caption: Mechanism of this compound inhibition of the FASN pathway.

Quantitative Data

The following table summarizes the key quantitative data for this compound's inhibitory activity against human FASN.

| Parameter | Value | Description | Reference |

| Kᵢ | ~30 nM | Inhibitor constant, indicating the binding affinity of this compound to human FASN. | [1][3] |

| pIC₅₀ | 7.8 | The negative logarithm of the half-maximal inhibitory concentration. | |

| Inhibition Type | Reversible | The inhibitor can dissociate from the enzyme. | [1][3] |

| Kinetics vs. NADPH | Competitive | Inhibitor competes with NADPH for binding to the enzyme. | [3] |

| Kinetics vs. Acetoacetyl-CoA | Non-competitive | Inhibitor does not compete with acetoacetyl-CoA for binding. | [3] |

Experimental Protocols

The following are detailed methodologies for the characterization of this compound. While the precise, proprietary protocols from the initial discovery may not be publicly available, these represent standard and robust methods for such investigations.

Human Fatty Acid Synthase (FASN) Inhibition Assay (Spectrophotometric)

This assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Purified human FASN enzyme

-

This compound

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of varying concentrations of this compound (or DMSO for control) to each well.

-

Add 178 µL of Assay Buffer containing acetyl-CoA (final concentration: 50 µM) and NADPH (final concentration: 100 µM) to each well.

-

Initiate the reaction by adding 20 µL of a solution containing human FASN (final concentration: 5-10 µg/mL) and malonyl-CoA (final concentration: 50 µM).

-

Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

To determine the mechanism of inhibition, perform the assay with varying concentrations of NADPH and a fixed concentration of this compound, and vice versa with acetoacetyl-CoA. Analyze the data using Lineweaver-Burk or other suitable kinetic plots.

Structural Confirmation by NMR and Mass Spectrometry

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve a small amount of this compound in the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in the complete assignment of proton and carbon signals.

-

Process and analyze the spectra to confirm the chemical structure of this compound.

B. Mass Spectrometry (MS)

Materials:

-

This compound

-

Suitable solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the calculated theoretical mass of this compound.

-

Perform fragmentation analysis (MS/MS) to further confirm the structure by comparing the observed fragment ions with the expected fragmentation pattern.

Visualizations

Experimental Workflow: FASN Inhibition Assay

Caption: Workflow for determining FASN inhibition by this compound.

Logical Relationship: Inhibition Kinetics

Caption: Kinetic relationship of this compound with FASN substrates.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the β-ketoacyl reductase domain of human fatty acid synthase. Its reversible and competitive mode of action with respect to NADPH makes it an invaluable tool for dissecting the molecular mechanisms of fatty acid biosynthesis. While its utility for in vivo applications may be limited by cell permeability, its significance in in vitro studies for academic research and as a lead compound for the development of novel therapeutics remains substantial. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of metabolic diseases and oncology.

References

In-Depth Technical Guide to GSK837149A: A Selective Inhibitor of Human Fatty Acid Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK837149A is a potent and selective small molecule inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for the characterization of this inhibitor are provided, along with a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, metabolic diseases, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a symmetrical molecule featuring a central urea linkage flanked by two sulfonamide-substituted phenyl rings.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea | [1] |

| CAS Number | 13616-29-0 | [1] |

| Molecular Formula | C₂₃H₂₂N₈O₅S₂ | [1] |

| Molecular Weight | 554.6 g/mol | [1] |

| Canonical SMILES | CC1=CC=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=N4)C | [1] |

| Solubility | Soluble in DMSO and 0.1N NaOH (aq) | [2] |

Mechanism of Action

This compound is a selective and reversible inhibitor of human Fatty Acid Synthase (FASN).[3][4] FASN is a large multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. This compound specifically targets the β-ketoacyl reductase (KR) domain of FASN.[3] The inhibition is reversible and potent, with a reported inhibition constant (Ki) of approximately 30 nM.[3][5]

Mechanistic studies have revealed that this compound acts as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor with respect to the substrate acetoacetyl-CoA.[2] This dual inhibitory mechanism underscores its specificity for the KR domain's active site.

Signaling Pathway

The primary signaling pathway affected by this compound is the de novo fatty acid synthesis pathway. By inhibiting the KR domain of FASN, this compound blocks a critical reduction step in the fatty acid elongation cycle.

References

- 1. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of GSK837149A

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GSK837149A, a selective inhibitor of human fatty acid synthase (FASN). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

This compound has been identified as a selective and reversible inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2] The discovery of this compound was serendipitous, as it was initially isolated as a minor impurity from a sample that showed activity against FASN in a high-throughput screening campaign.[1][2] Subsequent structural elucidation by NMR and mass spectrometry confirmed its identity as 4,4'-(carbonyldiimino)bis(N-(4-methyl-2-pyrimidinyl)benzenesulfonamide), a symmetrical molecule featuring a bisulfonamide urea core.[1][2]

FASN is a large, multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many human cancers, the expression and activity of FASN are significantly upregulated to meet the high lipid demand of rapidly proliferating cells, making it an attractive target for anticancer drug development. This compound specifically targets the β-ketoacyl reductase (KR) domain of FASN.[1][2]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the β-ketoacyl reductase (KR) activity of the fatty acid synthase complex.[1][2] The KR domain is responsible for the NADPH-dependent reduction of a β-ketoacyl-acyl carrier protein (ACP) intermediate to a β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle.

Kinetic studies have revealed that this compound is a reversible inhibitor of FASN.[1][2] It acts as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor with respect to the substrate acetoacetyl-CoA. The inhibition constant (Ki) for this compound has been determined to be approximately 30 nM.[1][2]

Signaling Pathway

The following diagram illustrates the mammalian fatty acid synthesis pathway and the point of inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | Human Fatty Acid Synthase (FASN), β-Ketoacyl Reductase (KR) domain | [1][2] |

| Inhibition Constant (Ki) | ~30 nM | [1][2] |

| IC50 | 15.8 nM | |

| Mode of Inhibition | Reversible | [1][2] |

| Mechanism vs. NADPH | Competitive | |

| Mechanism vs. Acetoacetyl-CoA | Non-competitive | |

| Chemical Formula | C23H22N8O5S2 | |

| Molecular Weight | 554.6 g/mol | |

| CAS Number | 13616-29-0 |

Experimental Protocols

Synthesis of this compound

While the primary publication by Vázquez et al. does not provide a detailed step-by-step synthesis, a plausible synthetic route for 4,4'-(carbonyldiimino)bis(N-(4-methyl-2-pyrimidinyl)benzenesulfonamide) (this compound) can be proposed based on established methods for the synthesis of sulfonylureas. The key step involves the reaction of a sulfonamide with an isocyanate or a carbamate equivalent.

Representative Synthesis Protocol:

Step 1: Synthesis of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

This starting material can be synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with 2-amino-4-methylpyrimidine, followed by hydrolysis of the acetamido group.

Step 2: Formation of the Urea Linkage

The urea linkage can be formed by reacting two equivalents of the sulfonamide with a carbonylating agent such as phosgene, triphosgene, or a carbamate. A representative procedure using triphosgene is described below.

Materials:

-

4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide (2.0 equivalents) in anhydrous DCM under an inert atmosphere, add triethylamine (2.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Inhibition Assay for FASN β-Ketoacyl Reductase Activity

The inhibitory activity of this compound on the β-ketoacyl reductase (KR) domain of human FASN can be determined using a spectrophotometric assay that monitors the consumption of NADPH.

Materials:

-

Purified human fatty acid synthase (FASN)

-

This compound dissolved in DMSO

-

Acetoacetyl-CoA (substrate)

-

NADPH (cofactor)

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a dilution series to test a range of inhibitor concentrations.

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

A solution of this compound at the desired final concentration (or DMSO for the control).

-

A solution of human FASN to a final concentration of 10-20 nM.

-

-

Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of acetoacetyl-CoA (final concentration 50 µM) and NADPH (final concentration 100 µM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the inhibitor and one of the substrates (NADPH or acetoacetyl-CoA) while keeping the other substrate at a fixed, saturating concentration. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and evaluation of this compound.

References

GSK837149A: A Technical Guide to its Selectivity for Human Fatty Acid Synthase (FASN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity of GSK837149A for human Fatty Acid Synthase (FASN). It is designed to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate and utilize this potent inhibitor. This document consolidates quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and Human FASN

Human Fatty Acid Synthase (FASN) is a large multifunctional enzyme that plays a central role in the de novo synthesis of fatty acids. In normal adult tissues, FASN expression is generally low, as dietary fats are the primary source of lipids. However, FASN is significantly upregulated in many human cancers to meet the high metabolic demands of rapidly proliferating tumor cells. This differential expression makes FASN an attractive therapeutic target in oncology.

This compound has been identified as a selective and reversible inhibitor of human FASN.[1][2] It specifically targets the β-ketoacyl reductase (KR) domain of the FASN enzyme.[1] this compound acts as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA. Its reversible nature and specificity make it a valuable tool for studying the biological roles of FASN and for the development of novel anti-cancer therapies.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against human FASN has been characterized through various biochemical assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Reference |

| Ki | ~30 nM | [1][3][4][][6] |

| pIC50 | 7.8 | [1] |

| Approximate IC50 | 15.8 nM | Calculated from pIC50 |

| Mechanism of Inhibition | Reversible | [1][2] |

| Target Domain | β-ketoacyl reductase (KR) | [1] |

| Competitive with | NADPH | |

| Non-competitive with | Acetoacetyl-CoA |

Table 1: Inhibitory Activity of this compound against Human FASN

Note: The IC50 value was calculated from the pIC50 value (pIC50 = -log(IC50 in M)).

Selectivity Profile:

Detailed quantitative data on the selectivity of this compound against a broad panel of other enzymes, including other lipogenic enzymes or enzymes with homologous KR domains, is not extensively available in the public domain. However, it is characterized as a "selective" inhibitor of human FASN.[1] Further studies would be required to fully elucidate its selectivity profile.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity and selectivity of this compound.

In Vitro FASN Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified human FASN by monitoring the oxidation of NADPH.

Materials:

-

Purified human FASN enzyme

-

This compound

-

Potassium phosphate buffer (1 M, pH 7.0)

-

EDTA (0.5 M)

-

Dithiothreitol (DTT, 1 M)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Assay Buffer: Prepare a fresh assay buffer containing 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, and 1 mM DTT.

-

Prepare Reagent Mix: Prepare a reagent mix in the assay buffer containing acetyl-CoA (final concentration 30 µM) and NADPH (final concentration 240 µM).

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Assay Setup: To each well of a 96-well plate, add:

-

x µL of assay buffer

-

y µL of reagent mix

-

z µL of this compound dilution or DMSO control

-

w µL of purified FASN enzyme (to a final concentration of ~5-10 µg/mL) The final volume in each well should be 200 µL.

-

-

Initiate Reaction: Initiate the enzymatic reaction by adding malonyl-CoA to a final concentration of 50 µM.

-

Measure NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C. The rate of NADPH oxidation is proportional to FASN activity.

-

Data Analysis: Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular De Novo Lipogenesis Assay

This assay measures the effect of this compound on fatty acid synthesis in whole cells by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cellular lipids.

Materials:

-

Cancer cell line with high FASN expression (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

This compound

-

[¹⁴C]-acetate

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (or DMSO control) for a predetermined period (e.g., 24 hours).

-

Radiolabeling: Add [¹⁴C]-acetate to each well (final concentration ~1 µCi/mL) and incubate for 2-4 hours at 37°C.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding the lipid extraction solvent to each well.

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

Collect the solvent containing the extracted lipids.

-

-

Quantification:

-

Transfer an aliquot of the lipid extract to a scintillation vial.

-

Allow the solvent to evaporate.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells. Calculate the percentage of inhibition of de novo lipogenesis for each inhibitor concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the FASN signaling pathway and a typical experimental workflow for characterizing a FASN inhibitor.

FASN Signaling Pathway

References

- 1. apexbt.com [apexbt.com]

- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK837149A: An In-Depth Technical Guide to its Reversible Inhibition Kinetics of Human Fatty Acid Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids. FASN is a complex, multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. Elevated FASN activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound has been identified as a reversible inhibitor that specifically targets the β-ketoacyl reductase (KR) domain of FASN. This guide provides a comprehensive overview of the reversible inhibition kinetics of this compound, including detailed experimental protocols and data analysis.

Core Concepts: Reversible Inhibition Kinetics

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed, often by dilution or by increasing the substrate concentration. The potency of a reversible inhibitor is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. The mechanism of reversible inhibition can be further classified as competitive, non-competitive, or uncompetitive, based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Quantitative Inhibition Data

The inhibitory activity of this compound against human FASN has been characterized by determining its inhibition constant (Kᵢ).

| Parameter | Value | Enzyme | Substrate Conditions | Reference |

| Kᵢ | ~30 nM | Human Fatty Acid Synthase (FASN) | Varied NADPH and acetoacetyl-CoA | [1][2] |

| pIC₅₀ | 7.8 | Human Fatty Acid Synthase (FASN) | Not specified | [3] |

Mechanism of Reversible Inhibition

This compound exhibits a mixed-type reversible inhibition with respect to the substrates of the β-ketoacyl reductase (KR) domain of FASN.

-

Competitive Inhibition with respect to NADPH: this compound competes with the binding of the cofactor NADPH to the KR active site. This means that increasing the concentration of NADPH can overcome the inhibitory effect of this compound.

-

Non-competitive Inhibition with respect to Acetoacetyl-CoA: this compound binds to a site on the enzyme that is distinct from the binding site of the ketoacyl substrate (e.g., acetoacetyl-CoA). Therefore, increasing the concentration of the ketoacyl substrate does not overcome the inhibition.[3]

This dual mechanism suggests that this compound likely binds to the NADPH binding site or a closely associated allosteric site on the KR domain, thereby preventing the productive binding of NADPH and subsequent reduction of the ketoacyl substrate.

Experimental Protocols

The following sections detail the methodologies for characterizing the reversible inhibition kinetics of this compound.

Human Fatty Acid Synthase (FASN) Activity Assay

The activity of FASN is typically monitored by measuring the rate of NADPH oxidation, which can be followed spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

-

Purified human FASN

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Dithiothreitol (DTT)

-

EDTA

-

Bovine Serum Albumin (BSA)

-

NADPH

-

Acetyl-CoA

-

Malonyl-CoA

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, and BSA.

-

Add a solution of human FASN to the reaction mixture.

-

Add varying concentrations of this compound to the wells of the microplate. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding a mixture of the substrates: acetyl-CoA, malonyl-CoA, and NADPH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Determination of Inhibition Constant (Kᵢ)

To determine the Kᵢ value and the mode of inhibition, a matrix of experiments is performed with varying concentrations of both the inhibitor (this compound) and one of the substrates (either NADPH or the ketoacyl substrate), while keeping the other substrate at a fixed, typically saturating, concentration.

Protocol for NADPH Competition:

-

Set up the FASN activity assay as described above.

-

Use a range of fixed concentrations of this compound.

-

For each inhibitor concentration, vary the concentration of NADPH while keeping the concentration of acetoacetyl-CoA constant (at or near its Kₘ value).

-

Measure the initial reaction rates for each condition.

-

Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, mixed-type) to determine the Kᵢ value. Alternatively, data can be visualized using a Lineweaver-Burk plot (1/velocity vs. 1/[NADPH]). In the case of competitive inhibition, the lines will intersect on the y-axis.

Protocol for Acetoacetyl-CoA Competition:

-

Set up the FASN activity assay as described above.

-

Use a range of fixed concentrations of this compound.

-

For each inhibitor concentration, vary the concentration of acetoacetyl-CoA while keeping the concentration of NADPH constant (at or near its Kₘ value).

-

Measure the initial reaction rates for each condition.

-

Analyze the data using non-linear regression or a Lineweaver-Burk plot (1/velocity vs. 1/[acetoacetyl-CoA]). For non-competitive inhibition, the lines will intersect on the x-axis.

Mandatory Visualizations

Signaling Pathway of Fatty Acid Synthesis and Inhibition

Caption: Inhibition of the β-ketoacyl reductase domain of FASN by this compound.

Experimental Workflow for Determining Inhibition Kinetics

Caption: Workflow for determining the inhibition kinetics of this compound.

Logical Relationship of Reversible Inhibition Types

References

The Binding Site of GSK837149A on Fatty Acid Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the selective inhibitor GSK837149A and human Fatty Acid Synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, a pathway frequently upregulated in various cancers, making it a compelling target for therapeutic intervention. Understanding the precise binding site and mechanism of action of inhibitors like this compound is paramount for the rational design of next-generation anticancer agents.

Executive Summary

This compound is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of human FASN.[1][2][3][4] It exhibits reversible inhibition with a high binding affinity. Mechanistic studies have revealed that this compound acts as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor concerning acetoacetyl-CoA, suggesting a complex interplay at the active site.[2] While its utility in cell-based assays is limited by poor cell permeability, this compound remains an invaluable tool for probing the structure and function of the FASN KR domain.[1][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with FASN.

| Parameter | Value | Enzyme | Substrates | Inhibition Type | Reference |

| Ki | ~30 nM | Human FASN | Acetyl-CoA, Malonyl-CoA, NADPH | Reversible | [1][2][3] |

| Inhibition vs. NADPH | Competitive | Human FASN | Acetoacetyl-CoA | - | [2] |

| Inhibition vs. Acetoacetyl-CoA | Non-competitive | Human FASN | NADPH | - | [2] |

The FASN Catalytic Cycle and this compound's Point of Intervention

Fatty Acid Synthase is a large, homodimeric multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The process involves a series of reactions carried out by seven distinct catalytic domains.

Caption: The FASN catalytic cycle and the inhibitory action of this compound on the KR domain.

This compound specifically targets the β-ketoacyl reductase (KR) domain, which is responsible for the first reductive step in the fatty acid elongation cycle. This step involves the NADPH-dependent reduction of a β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP. By inhibiting this crucial step, this compound effectively halts the entire fatty acid synthesis process.

Mechanism of Inhibition

Kinetic analyses have elucidated a specific mode of inhibition for this compound. The competitive inhibition with respect to NADPH suggests that this compound and NADPH likely compete for binding to the same or overlapping sites on the KR domain. Conversely, the non-competitive inhibition with respect to acetoacetyl-CoA indicates that the inhibitor does not directly compete with the ketoacyl substrate for its binding site. It is proposed that this compound may bind to the enzyme-ketoacyl-ACP complex.[1] Dead-end inhibition studies with this compound have suggested an ordered binding mechanism where NADPH binds to the enzyme first, followed by the inhibitor.[6]

Caption: Proposed ordered binding and inhibitory mechanism of this compound on the FASN KR domain.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not exhaustively publicly available. However, based on the literature, the following methodologies are central to its discovery and characterization.

High-Throughput Screening (HTS) for FASN Inhibitors

The initial identification of the chemical scaffold of this compound was achieved through a high-throughput screening campaign designed to identify inhibitors of human FASN.

General Workflow:

Caption: A generalized workflow for high-throughput screening to identify FASN inhibitors.

-

Principle: A common method to monitor FASN activity is a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Reagents:

-

Purified human FASN

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)

-

Compound library

-

-

Procedure:

-

Dispense FASN, acetyl-CoA, and malonyl-CoA into microplate wells.

-

Add compounds from the library to the wells.

-

Initiate the reaction by adding NADPH.

-

Monitor the change in absorbance at 340 nm over time using a microplate reader.

-

Compounds that inhibit the decrease in absorbance are identified as potential hits.

-

-

Hit Confirmation: The structure of active compounds, such as the impurity that led to this compound, is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Enzyme Inhibition Assays (Ki Determination)

To determine the inhibition constant (Ki) and the mechanism of inhibition, steady-state kinetic experiments are performed.

-

Principle: The initial reaction velocity is measured at various concentrations of the substrate and inhibitor. The data are then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) to determine the Ki and the mode of inhibition.

-

Procedure (vs. NADPH):

-

A matrix of reactions is set up with varying concentrations of NADPH and a fixed, non-saturating concentration of the other substrates (acetoacetyl-CoA or malonyl-CoA and acetyl-CoA).

-

For each NADPH concentration, a range of this compound concentrations is tested.

-

The reaction is initiated, and the initial velocity is measured.

-

The data are plotted using a double-reciprocal plot (Lineweaver-Burk) or fitted directly to the Michaelis-Menten equation for different inhibition models. For competitive inhibition, the lines will intersect on the y-axis.

-

-

Procedure (vs. Acetoacetyl-CoA):

-

A similar matrix is set up with varying concentrations of acetoacetyl-CoA and a fixed, saturating concentration of NADPH.

-

A range of this compound concentrations is tested for each substrate concentration.

-

Data analysis is performed as described above. For non-competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the x-axis.

-

X-ray Crystallography

While a co-crystal structure of this compound with the FASN KR domain is not explicitly reported in the reviewed literature, this technique is the gold standard for elucidating binding sites at atomic resolution. A study on a similar inhibitor, GSK2194069, successfully yielded a co-crystal structure with the human KR domain.[6]

General Protocol for Co-crystallization:

-

Protein Expression and Purification: The human FASN KR domain is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Complex Formation: The purified KR domain is incubated with a molar excess of this compound and NADPH to form the ternary complex.

-

Crystallization: The complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitants, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.

-

Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the β-ketoacyl reductase domain of human FASN. Its specific binding to the KR domain, competitive inhibition with NADPH, and reversible nature make it an important chemical probe for studying the mechanism of FASN. While its development as a therapeutic agent may be hampered by poor cell permeability, the insights gained from this compound are invaluable for the structure-based design of novel FASN inhibitors with improved pharmacological properties for the treatment of cancer and other metabolic diseases.

References

- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of GSK837149A in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK837149A is a potent and selective small molecule inhibitor of human fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of lipid metabolism. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool in their investigations. While initial studies have highlighted its utility in probing the enzymatic function of FAS, it is important to note that early findings suggest the compound may have limited cell permeability, a factor to consider in the design of cell-based and in vivo experiments.[1][2]

Core Mechanism of Action

This compound functions as a selective and reversible inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (FAS).[1][2][3] Its inhibitory activity is characterized by a competitive mechanism with respect to the cofactor NADPH and a non-competitive mechanism with respect to the substrate acetoacetyl-CoA.[3] This dualistic inhibition pattern provides specific insights into its interaction with the KR active site.

Signaling Pathway of Fatty Acid Synthesis Inhibition by this compound

Caption: Inhibition of the β-ketoacyl reductase domain of FAS by this compound.

Quantitative Data

The primary quantitative data available for this compound pertains to its enzymatic inhibition of human fatty acid synthase.

| Parameter | Value | Enzyme Source | Comments | Reference |

| Ki | ~30 nM | Human Fatty Acid Synthase | Reversible inhibition. | [1][2] |

| Inhibition Mechanism vs. NADPH | Competitive | Human Fatty Acid Synthase | [3] | |

| Inhibition Mechanism vs. Acetoacetyl-CoA | Non-competitive | Human Fatty Acid Synthase | [3] |

No extensive quantitative data on the effects of this compound on cellular lipid accumulation, fatty acid profiles, or in vivo lipid metabolism are currently available in the public domain, likely due to its reported impaired cell penetration.[1][2]

Experimental Protocols

Detailed experimental protocols for the direct use of this compound are not extensively published. However, based on its known mechanism of action, the following are detailed methodologies for key experiments in which this compound could be utilized.

Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)

This protocol is a standard method for measuring FAS activity by monitoring the oxidation of NADPH, which can be adapted for determining the inhibitory kinetics of this compound.

Objective: To measure the enzymatic activity of FAS and determine the inhibitory constants (Ki) of this compound.

Materials:

-

Purified human fatty acid synthase (FAS)

-

This compound

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Potassium phosphate buffer (pH 7.0)

-

Bovine Serum Albumin (BSA)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, BSA, acetyl-CoA, and NADPH in a quartz cuvette.

-

Add the purified FAS enzyme to the reaction mixture and incubate for a specified period to establish a baseline rate of NADPH oxidation.

-

To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrates.

-

Initiate the FAS reaction by adding malonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

-

To determine the mode of inhibition, perform kinetic studies by varying the concentrations of NADPH and acetoacetyl-CoA in the presence and absence of this compound.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine Vmax, Km, and the inhibition constants (Ki).

Experimental Workflow for FAS Inhibition Assay

Caption: Workflow for determining FAS inhibition kinetics of this compound.

Cell-Based de novo Lipogenesis Assay

This protocol describes a general method to assess the impact of a FAS inhibitor on fatty acid synthesis in a cellular context, which would be applicable for this compound, provided its cell permeability limitations are addressed (e.g., by using cell lines with enhanced permeability or by synthesizing more permeable analogs).

Objective: To quantify the rate of de novo fatty acid synthesis in cultured cells and evaluate the inhibitory effect of this compound.

Materials:

-

Cultured cells (e.g., HepG2, 3T3-L1 preadipocytes)

-

Cell culture medium

-

This compound

-

[1,2-¹⁴C]-Acetic acid (radiolabeled precursor)

-

Scintillation cocktail

-

Scintillation counter

-

Lipid extraction solvents (e.g., hexane/isopropanol)

Procedure:

-

Plate cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a predetermined period.

-

Introduce the radiolabeled precursor, [1,2-¹⁴C]-acetic acid, to the culture medium and incubate for a defined time to allow for its incorporation into newly synthesized lipids.

-

Terminate the incubation and wash the cells to remove any unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., hexane/isopropanol).

-

Quantify the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of the cell lysate to determine the rate of de novo lipogenesis.

-

Compare the rates of lipogenesis in this compound-treated cells to untreated controls to determine the compound's inhibitory potency in a cellular environment.

Logical Relationship of this compound's Action and Effects

Caption: Logical flow from this compound's mechanism to its potential effects.

Conclusion

This compound is a valuable research tool for the specific inhibition of the β-ketoacyl reductase domain of human fatty acid synthase. Its well-defined mechanism of action and high potency make it an excellent probe for dissecting the role of FAS in various biochemical pathways. While its utility in cellular and in vivo models may be constrained by its reported low cell permeability, it remains a critical compound for in vitro studies of FAS enzymology and for the structural and functional characterization of the KR domain. Future research may focus on the development of this compound analogs with improved pharmacokinetic properties to expand its applicability in broader lipid metabolism studies.

References

GSK837149A: A Technical Guide for its Application as a Chemical Probe for Fatty Acid Synthase (FASN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK837149A, a selective and reversible inhibitor of human Fatty Acid Synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids, a pathway frequently dysregulated in cancer and metabolic diseases. This document details the biochemical and cellular characteristics of this compound, offering in-depth experimental protocols for its use and evaluation. While this compound serves as a valuable tool for interrogating the β-ketoacyl reductase (KR) domain of FASN, this guide also highlights its limitations, including impaired cell permeability and the current lack of publicly available, comprehensive off-target selectivity data, which are crucial considerations for its application as a chemical probe.

Introduction to this compound

This compound is a potent small molecule inhibitor of human FASN, identified as a selective agent that targets the enzyme's β-ketoacyl reductase (KR) activity.[1][2] Its discovery provided a valuable tool for studying the specific role of this enzymatic domain within the multifunctional FASN complex.[1][2] As a chemical probe, this compound can be utilized to investigate the biological consequences of FASN inhibition in various cellular contexts. However, a thorough understanding of its properties, including its precise mechanism of action, potency, and selectivity, is paramount for the accurate interpretation of experimental results.

Biochemical and Cellular Properties

This compound exhibits potent and reversible inhibition of FASN.[1][2] Its mechanism of action has been characterized as competitive with respect to the cofactor NADPH and non-competitive with the substrate acetoacetyl-CoA.[3] A significant consideration for its use in cellular studies is the initial finding of impaired cell penetration, which may necessitate the use of higher concentrations or specialized delivery methods to achieve effective intracellular concentrations.[1][2]

Quantitative Data Summary

| Parameter | Value | Species | Assay Type | Reference |

| Ki | ~30 nM | Human | Biochemical | [1][2][3] |

| IC50 | 15.8 nM | Human | Biochemical | [3] |

Experimental Protocols

Biochemical FASN Inhibition Assay (NADPH Depletion)

This protocol describes a common method to assess FASN activity by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm.

Materials:

-

Purified human FASN enzyme

-

This compound

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add assay buffer and varying concentrations of this compound (and a DMSO vehicle control).

-

Add purified FASN enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a substrate mix containing acetyl-CoA, malonyl-CoA, and NADPH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

-

Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Cellular De Novo Lipogenesis Assay (Radiolabeled Acetate Incorporation)

This protocol measures the rate of new fatty acid synthesis in cultured cells by tracking the incorporation of radiolabeled acetate.[5][6][7][8][9]

Materials:

-

Cultured cells of interest

-

This compound

-

[¹⁴C]-Acetic Acid, Sodium Salt

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) in a complete culture medium for the desired pre-incubation time.

-

Add [¹⁴C]-acetate to each well and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

-

Aspirate the medium and wash the cells twice with ice-cold PBS to stop the reaction and remove unincorporated [¹⁴C]-acetate.

-

Lyse the cells and extract the total lipids using a suitable organic solvent.

-

Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the protein content of a parallel set of wells to account for differences in cell number.

-

Calculate the percentage of inhibition of de novo lipogenesis for each concentration of this compound.

Visualizing Pathways and Workflows

De Novo Fatty Acid Synthesis Pathway

Caption: De Novo Fatty Acid Synthesis Pathway and the inhibitory action of this compound on the FASN KR domain.

Experimental Workflow for Evaluating GSK837149Adot

References

- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 2. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tno-pharma.com [tno-pharma.com]

- 8. Lipogenesis from glucose-2- 14 C and acetate-1- 14 C in aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GSK837149A In Vitro Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2][3][4][5] This compound exhibits reversible inhibition and specifically targets the β-ketoacyl reductase (KR) domain of FASN.[1][4] this compound acts as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor with respect to the substrate acetoacetyl-CoA.[5] The inhibition constant (Ki) for this compound has been determined to be approximately 30 nM.[1][2][3][4]

These application notes provide a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of this compound on human FASN. The assay is based on a continuous spectrophotometric method that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH during the fatty acid synthesis cycle. This method is a reliable and widely used approach for measuring FASN activity and evaluating its inhibitors.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target Enzyme | Human Fatty Acid Synthase (FASN) | [1][4] |

| Specific Domain | β-Ketoacyl Reductase (KR) | [1][4] |

| Inhibition Constant (Ki) | ~30 nM | [1][2][3][4] |

| Mechanism of Inhibition | Reversible, Competitive with NADPH, Non-competitive with acetoacetyl-CoA | [5] |

Signaling Pathway

The following diagram illustrates the role of the β-ketoacyl reductase (KR) domain within the fatty acid synthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of the FASN KR domain by this compound.

Experimental Protocols

In Vitro FASN Inhibition Assay

This protocol details the procedure for determining the inhibitory effect of this compound on the activity of human FASN by monitoring NADPH oxidation.

Materials and Reagents:

-

Recombinant Human Fatty Acid Synthase (FASN)

-

This compound

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Acetyl-CoA (Acetyl Coenzyme A)

-

Malonyl-CoA (Malonyl Coenzyme A)

-

Potassium Phosphate buffer (pH 7.0)

-

Dithiothreitol (DTT)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Solution Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT. Prepare fresh and keep on ice.

-

Enzyme Solution: Dilute recombinant human FASN to a working concentration (e.g., 20 nM) in Assay Buffer. Keep on ice.

-

Substrate Solution: Prepare a stock solution of Acetyl-CoA (e.g., 10 mM) and Malonyl-CoA (e.g., 10 mM) in water. Store at -20°C.

-

Cofactor Solution: Prepare a stock solution of NADPH (e.g., 10 mM) in water. Determine the exact concentration by measuring absorbance at 340 nm (Extinction coefficient = 6220 M⁻¹cm⁻¹). Store protected from light at -20°C.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Inhibitor Dilutions: Prepare serial dilutions of this compound in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM).

Experimental Workflow Diagram:

Caption: Experimental workflow for the FASN inhibition assay.

Assay Procedure:

-

Set up the reactions in a 96-well UV-transparent microplate. It is recommended to perform all assays in triplicate. Include controls for no enzyme (background), no inhibitor (100% activity), and no substrates.

-

To each well, add the following components in the specified order:

-

Assay Buffer

-

This compound dilution or DMSO (for the 100% activity control)

-

FASN Enzyme Solution

-

Acetyl-CoA and NADPH

-

-

Mix the plate gently and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding Malonyl-CoA to each well.

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Final Assay Concentrations (Example):

-

Human FASN: 10 nM

-

Acetyl-CoA: 25 µM

-

Malonyl-CoA: 50 µM

-

NADPH: 100 µM

-

This compound: variable concentrations for IC50 determination

-

DMSO: constant final concentration (e.g., 1%) across all wells

Data Analysis:

-

Calculate the rate of NADPH oxidation: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is typically expressed as the change in absorbance per minute (ΔA340/min).

-

Correct for background: Subtract the rate of the no-enzyme control from all other rates.

-

Calculate Percent Inhibition:

-

% Inhibition = (1 - (Rate with Inhibitor / Rate with DMSO control)) * 100

-

-

Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

References

- 1. The Kinetics of Carbon‐Carbon Bond Formation in Metazoan Fatty Acid Synthase and Its Impact on Product Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Interdependent Kinetic Controls of Fatty Acid Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Beta-ketoacyl-ACP synthase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: GSK837149A for Cell-Free Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction